ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
Overview
Description
ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Preparation Methods
The synthesis of ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves multistep synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde, followed by cyclization and dehydration processes . Industrial production methods often employ base-assisted synthesis to facilitate the formation of intermediates, which then undergo further reactions to yield the final product .
Chemical Reactions Analysis
ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable tool in biological research.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. These interactions can inhibit the growth of microorganisms or cancer cells by interfering with their metabolic processes. The compound’s molecular targets and pathways vary depending on its specific application .
Comparison with Similar Compounds
ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure and biological activities. Similar compounds include:
Fluconazole: An antifungal agent containing a 1,2,4-triazole group.
Flupoxam: An herbicide with a 1,2,4-triazole moiety.
Anastrozole: An anticancer drug that also contains a 1,2,4-triazole group.
These compounds share the 1,2,4-triazole scaffold but differ in their specific substituents and applications, highlighting the versatility and importance of this class of compounds.
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKIUPPHDTOES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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